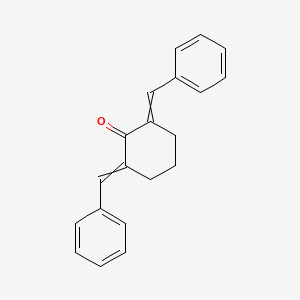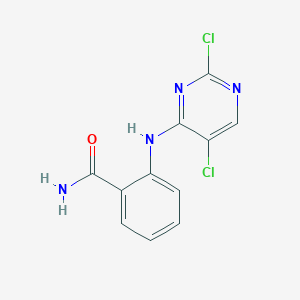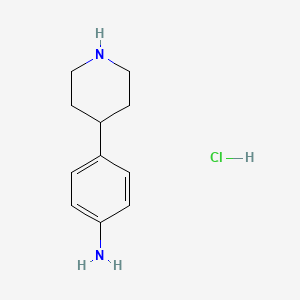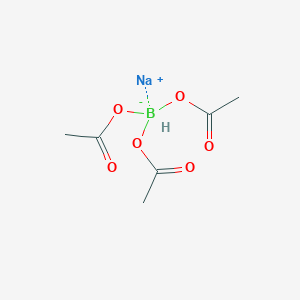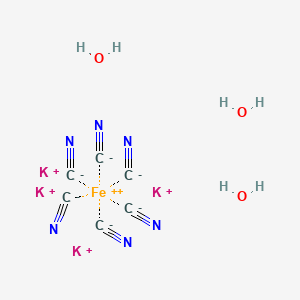
Potassium cinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium cinnamate, also known as this compound, is an organic compound with the molecular formula C9H7KO2. It is a potassium salt derivative of cinnamic acid, which is a naturally occurring aromatic carboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium cinnamate typically involves the neutralization of cinnamic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where cinnamic acid is dissolved in water, and potassium hydroxide is added gradually with stirring. The reaction mixture is then heated to facilitate the formation of the potassium salt. The resulting product is filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial reactors equipped with efficient mixing and heating systems are used to carry out the neutralization reaction. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium cinnamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzaldehyde and benzoic acid.
Reduction: Reduction reactions can convert it into hydrocinnamic acid.
Substitution: It can participate in substitution reactions, such as esterification, to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Acid catalysts like sulfuric acid or hydrochloric acid are employed in esterification reactions.
Major Products Formed
Oxidation: Benzaldehyde and benzoic acid.
Reduction: Hydrocinnamic acid.
Substitution: Various esters, depending on the alcohol used in the reaction.
Wissenschaftliche Forschungsanwendungen
Potassium cinnamate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as an antimicrobial and anti-inflammatory agent.
Industry: It is used in the production of flavors, fragrances, and as a food preservative.
Wirkmechanismus
The mechanism of action of Potassium cinnamate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by disrupting their cell membranes and metabolic processes. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnamic acid: The parent compound of potassium cinnamate.
Hydrocinnamic acid: A reduced form of cinnamic acid.
Benzaldehyde: An oxidation product of cinnamic acid.
Uniqueness
This compound is unique due to its potassium salt form, which enhances its solubility in water and makes it more suitable for certain applications compared to its parent compound, cinnamic acid. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its uniqueness.
Eigenschaften
Molekularformel |
C9H7KO2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
potassium;3-phenylprop-2-enoate |
InChI |
InChI=1S/C9H8O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
IWHVCHNCTHGORM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
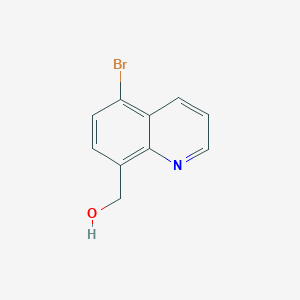
![(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8817027.png)
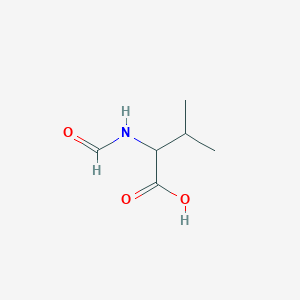
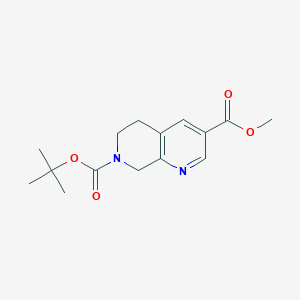
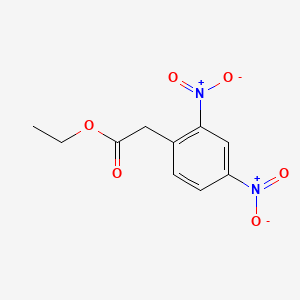
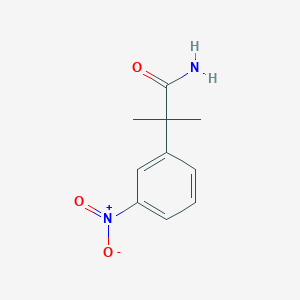
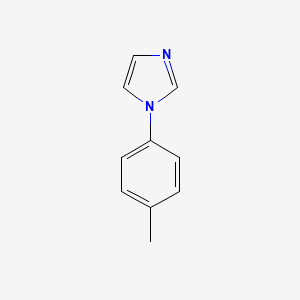
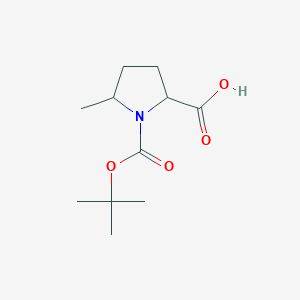
![3-Benzyl-4-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8817086.png)
